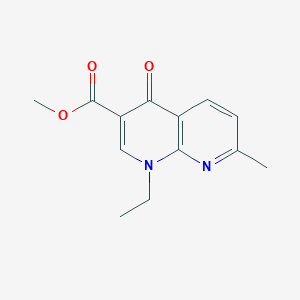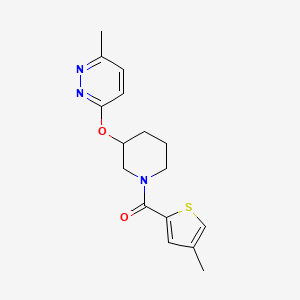
1-(3,4-Dimethoxybenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Urea derivatives, including compounds structurally related to "1-(3,4-Dimethoxybenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea," play a crucial role in organic synthesis. For instance, they are utilized in the synthesis of fused pyrimidine derivatives via a three-component reaction, showcasing their importance in heterocyclic chemistry (Mizar & Myrboh, 2008). Additionally, they have been applied in the stereoselective synthesis of potent PI3 kinase inhibitors, demonstrating their relevance in drug development (Chen et al., 2010).
Material Science and Corrosion Inhibition
In material science, Mannich bases derived from urea have been explored as corrosion inhibitors for mild steel in acidic solutions, suggesting potential applications in industrial processes (Jeeva et al., 2015). This research implies that similar compounds might offer protective qualities against corrosion, which is vital for the longevity and safety of metallic structures.
Potential Pharmaceutical Applications
While direct applications in pharmaceuticals for the specific compound were not found, the structural motifs present in "this compound" are common in drug design. For example, urea derivatives have been synthesized and evaluated for their anti-HIV, antimicrobial, and antineoplastic activities, highlighting the broad therapeutic potential of this class of compounds (El-Dine et al., 2001).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-13-10-20-15-19(7-8-21(20)28)22(29-11-4-5-12-29)17-27-25(30)26-16-18-6-9-23(31-2)24(14-18)32-3/h6-9,14-15,22H,4-5,10-13,16-17H2,1-3H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTPXOFSRGFLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2579315.png)
![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate](/img/structure/B2579318.png)
![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)
![4-[4-(4-Methylphenyl)-1-(5-nitropyridin-2-yl)pyrazol-3-yl]morpholine](/img/structure/B2579320.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)


![1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2579326.png)
